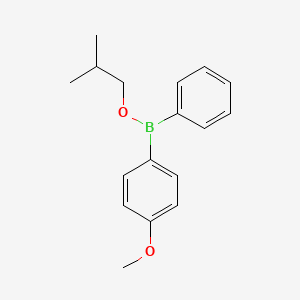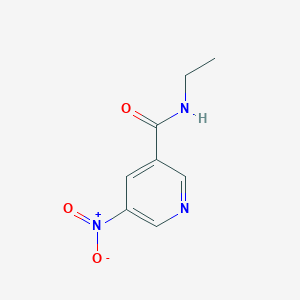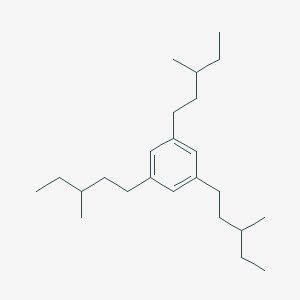![molecular formula C10H9Cl2NO3 B14602070 5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one CAS No. 61190-59-8](/img/structure/B14602070.png)
5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one is a heterocyclic compound that features a fused furan and azepine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one typically involves the annulation of an azepine ring to a five-membered heteroaromatic ring. One common method includes the ring expansion reactions of hetaro-annulated cyclohexanones and piperidines . The reaction conditions often involve the use of reducing agents such as AlHCl2 (LiAlH4–AlCl3, 1:3) in cyclopentylmethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would be applicable.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents like LiAlH4.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include t-butyl hypochlorite for halogenation and various reducing agents for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play crucial roles in biological processes. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hetero-annulated azepines such as:
- Furoazepines
- Thienoazepines
- Pyrroloazepines
- Azoloazepines
Uniqueness
What sets 5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one apart is its specific dichloroacetyl group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
61190-59-8 |
|---|---|
Fórmula molecular |
C10H9Cl2NO3 |
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
5-(2,2-dichloroacetyl)-7,8-dihydro-6H-furo[3,2-c]azepin-4-one |
InChI |
InChI=1S/C10H9Cl2NO3/c11-8(12)10(15)13-4-1-2-7-6(9(13)14)3-5-16-7/h3,5,8H,1-2,4H2 |
Clave InChI |
ZNKGJTOVAXFYRW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CO2)C(=O)N(C1)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)




![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)
![1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14602063.png)

